2-Heptylbenzoic Acid: A Comprehensive Technical Guide on Identifiers, Synthesis, and Applications
2-Heptylbenzoic Acid: A Comprehensive Technical Guide on Identifiers, Synthesis, and Applications
Executive Summary
In the landscape of advanced materials and targeted therapeutics, alkyl-substituted aromatic compounds serve as critical structural motifs. 2-Heptylbenzoic acid (CAS: 95858-82-5) is a highly versatile ortho-alkylated benzoic acid derivative. Its unique amphiphilic nature—combining a lipophilic seven-carbon aliphatic chain with a polar, hydrogen-bonding carboxylic acid headgroup—makes it an invaluable building block.
As a Senior Application Scientist, I frequently encounter project delays stemming from database inaccuracies regarding alkyl chain lengths and ester misidentifications. This whitepaper provides an authoritative, field-proven guide to the exact chemical identifiers, structural properties, validated synthetic workflows, and cutting-edge applications of 2-heptylbenzoic acid in both supramolecular chemistry and oncology drug discovery.
Chemical Identity & Resolving Database Discrepancies
A critical bottleneck in early-stage drug discovery and materials science is the reliance on automated, uncurated chemical databases.
The Identification Problem: Commercially available databases occasionally misassign the canonical SMILES for 2-heptylbenzoic acid, erroneously adding an extra carbon to depict 2-octylbenzoic acid (CCCCCCCC1=CC=CC=C1C(=O)O)[1]. Furthermore, automated indexing algorithms frequently confuse 2-heptylbenzoic acid with its structural isomer, heptan-2-yl benzoate (CAS: 6624-59-5) , which is an ester rather than an alkylated acid[2].
For researchers conducting Structure-Activity Relationship (SAR) studies or ordering precursors for cross-coupling, verifying the exact carbon count (C14) and the ortho-substitution pattern is paramount.
Table 1: Verified Core Chemical Identifiers
| Identifier | Value | Notes |
| IUPAC Name | 2-heptylbenzoic acid | Denotes the 7-carbon chain at the ortho position. |
| CAS Registry Number | 95858-82-5 | Primary identifier for procurement[3][4]. |
| Molecular Formula | C₁₄H₂₀O₂ | Confirms 14 total carbons (7 alkyl + 6 aryl + 1 carboxyl)[3][4]. |
| Molecular Weight | 220.31 g/mol | Essential for stoichiometric calculations[3][4]. |
| Canonical SMILES | CCCCCCC1=CC=CC=C1C(=O)O | Correction: Ensure exactly 7 carbons in the aliphatic chain. |
| Standard InChI | InChI=1S/C14H20O2/c1-2-3-4-5-6-7-12-10-8-9-11-13(12)14(15)16/... | Use for rigorous in silico structural validation. |
Physicochemical & Biological Binding Properties
The dual nature of 2-heptylbenzoic acid allows it to participate in both hydrophobic interactions (via the heptyl tail) and electrostatic/hydrogen bonding (via the carboxylate). Recent computational docking studies have identified it as a potent hit compound for targeting the ATP binding site of the SUMO E1 enzyme, a critical target in cancer therapy[5].
Table 2: Key Properties and Binding Metrics
| Property | Value | Context / Significance |
| LogP (Octanol/Water) | ~5.6 | High lipophilicity; indicates excellent membrane permeability[6]. |
| Rotatable Bonds | 7 | High conformational flexibility of the heptyl chain[6]. |
| SUMO E1 Binding Energy | -11.20 kcal/mol | Demonstrates high-affinity competitive binding at the ATP site[5]. |
| Cellular Penetrability | 0.955 (Active) | Highly penetrable across lipid bilayers for intracellular targeting[5]. |
Validated Synthesis & Derivatization Protocols
To ensure reproducibility, the following protocols are derived from peer-reviewed methodologies and optimized for laboratory scale.
Protocol 1: Synthesis of 2-Heptylbenzoic Acid Derivatives via Grignard Cross-Coupling
This method utilizes a Grignard reagent to install the heptyl chain onto a halogenated benzoic acid scaffold, a technique heavily utilized in the synthesis of shape-persistent macrocycles like campestarenes[7].
Step-by-Step Methodology:
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Grignard Formation: Add 1-bromoheptane (68.5 mmol) to magnesium turnings (137 mmol) in 50 mL of dry Tetrahydrofuran (THF). Reflux for 30 minutes.
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Causality: Refluxing provides the activation energy required to break the C-Br bond and insert the magnesium, forming the highly nucleophilic heptylmagnesium bromide. Excess Mg ensures complete consumption of the alkyl halide, preventing Wurtz coupling side-reactions.
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Cooling & Transfer: Cool the Grignard reagent to room temperature (r.t.) and transfer it dropwise to a solution of the starting 2-halobenzoic acid derivative (22.8 mmol) in 50 mL dry THF at 0 °C.
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Causality: The 0 °C environment controls the highly exothermic cross-coupling reaction, preventing the degradation of the carboxylic acid functional group and minimizing the formation of tertiary alcohol byproducts.
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Coupling: Warm the mixture to r.t. and stir for 24 hours under a continuous Nitrogen (N₂) atmosphere.
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Causality: The N₂ atmosphere prevents the premature oxidation or quenching of the Grignard reagent by atmospheric moisture or oxygen.
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Quenching & Workup: Slowly add 400 mL of cold water in an ice bath. Acidify the mixture with 6 M HCl until pH 1–2 is reached. Extract the organic layer with Ethyl Acetate (EtOAc) (2 × 200 mL).
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Causality: Acidification protonates the resulting carboxylate salt back into the free 2-heptylbenzoic acid, rendering it soluble in the organic EtOAc phase for successful extraction[7].
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Caption: Workflow for the synthesis of 2-heptylbenzoic acid derivatives via Grignard coupling.
Protocol 2: Activation to Heptylbenzoyl Chloride
For downstream applications requiring amidation or esterification, the carboxylic acid must be activated.
Step-by-Step Methodology:
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Reaction Setup: Combine 2-heptylbenzoic acid (0.0022 M) with Thionyl Chloride (SOCl₂) and 380 mg of a nucleophilic partner in 5 mL of pyridine[8].
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Incubation: Allow the mixture to react at ambient temperature for 48 hours.
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Causality: Pyridine acts as both a solvent and an acid scavenger. It neutralizes the HCl byproduct generated by SOCl₂, driving the equilibrium forward and preventing the acidic cleavage of sensitive functional groups.
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Quenching: Pour the mixture into a solution of 5 mL concentrated H₂SO₄ and 50 g of ice.
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Causality: The ice-acid bath rapidly quenches unreacted SOCl₂ while keeping the temperature low to prevent the hydrolysis of the newly formed acyl chloride.
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Purification: Extract with ether, wash with water, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (50% benzene / 50% hexane) to achieve >80% yield[8].
Advanced Applications
Materials Science: Campestarenes and 2D Quasicrystals
In supramolecular chemistry, 2-heptylbenzoic acid derivatives are utilized to synthesize campestarenes —planar, shape-persistent macrocycles exhibiting rare 5-fold symmetry[7][9]. The heptyl chains appended to the periphery of these macrocycles are not merely structural; they dramatically enhance the solubility of the complex in organic solvents, which is a prerequisite for the self-assembly of 2D quasicrystal molecular architectures[7][9].
Oncology: SUMOylation Inhibition and EGF Pathway Modulation
Dysregulation of the Epidermal Growth Factor (EGF) pathway is a hallmark of many cancers, often driven by aberrant SUMOylation (Small Ubiquitin-like Modifier). 2-Heptylbenzoic acid has been identified as a potent inhibitor that competitively binds to the ATP binding site of the SUMO E1 activating enzyme[5]. By blocking ATP binding, it halts the entire SUMOylation cascade, thereby mitigating EGF pathway dysregulation and arresting cancer cell proliferation[5].
Caption: Mechanism of action for 2-heptylbenzoic acid in inhibiting SUMOylation and EGF signaling.
References
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Molaid. "heptyl-benzoic acid - CAS号95858-82-5". Molaid Chemical Database. URL:[Link]
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PrepChem. "Synthesis of Heptylbenzoyl chloride". PrepChem Database (Literature source US04147655). URL: [Link]
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Nam, S., et al. (2018). "Campestarenes: new building blocks with 5-fold symmetry". Organic & Biomolecular Chemistry (RSC Publishing). DOI: 10.1039/C8OB00957K. URL:[Link]
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Kumar, G., et al. (2026). "Targeting SUMOylation with Anacardic Acid Derivatives: Novel Insights into EGF Pathway Dysregulation in Cancer". Supplementary Material (Amazon S3). URL:[Link]
Sources
- 1. 2-Heptylbenzoic acid (95858-82-5) for sale [vulcanchem.com]
- 2. heptan-2-yl benzoate | 6624-59-5 [chemicalbook.com]
- 3. heptyl-benzoic acid - CAS号 95858-82-5 - 摩熵化学 [molaid.com]
- 4. 2-Heptylbenzoic acid (95858-82-5) for sale [vulcanchem.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. heptyl-benzoic acid - CAS号 95858-82-5 - 摩熵化学 [molaid.com]
- 7. Campestarenes: new building blocks with 5-fold symmetry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB00957K [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
